molecular formula C17H16N4O6S2 B4297911 ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate

ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate

Cat. No. B4297911
M. Wt: 436.5 g/mol
InChI Key: PFFXZYLXISIBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BTA-EG4, and it is a member of the benzothiadiazole family.

Mechanism of Action

The mechanism of action of BTA-EG4 is based on its ability to react with ROS and form a highly fluorescent product. This reaction is highly specific and selective, which allows for the accurate detection and quantification of ROS in biological samples. The fluorescence properties of BTA-EG4 are due to the presence of the benzothiadiazole moiety, which is known to exhibit strong fluorescence.
Biochemical and Physiological Effects
BTA-EG4 has been shown to have minimal biochemical and physiological effects on living cells and tissues. This compound is non-toxic and does not interfere with normal cellular functions. This property makes it an ideal tool for studying the role of ROS in various biological processes without causing any unwanted effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTA-EG4 in lab experiments is its high specificity and selectivity for ROS. This property allows for the accurate detection and quantification of ROS in biological samples. Another advantage of BTA-EG4 is its excellent fluorescence properties, which make it a valuable tool for fluorescence imaging.
However, there are also some limitations associated with the use of BTA-EG4 in lab experiments. One of the main limitations is the relatively low quantum yield of this compound, which can limit its sensitivity in some applications. Another limitation is the potential for interference from other fluorescent compounds in biological samples, which can affect the accuracy of the measurements.

Future Directions

There are several potential future directions for the use of BTA-EG4 in scientific research. One of the most promising applications is in the development of new diagnostic tools for the detection of ROS-related diseases. BTA-EG4 could be used as a fluorescent probe for the detection of ROS in biological samples, which could help in the early diagnosis and treatment of these diseases.
Another potential future direction is the development of new fluorescent probes based on the benzothiadiazole moiety. BTA-EG4 has demonstrated the potential for highly specific and selective detection of ROS, and this property could be exploited in the development of new fluorescent probes for other biological targets.
Conclusion
In conclusion, BTA-EG4 is a valuable tool for studying the role of ROS in various biological processes. Its high specificity and selectivity for ROS make it an ideal fluorescent probe for the detection and quantification of ROS in living cells and tissues. Although there are some limitations associated with its use, the potential applications of BTA-EG4 in scientific research are vast and promising.

Scientific Research Applications

BTA-EG4 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of fluorescence imaging. BTA-EG4 has been shown to be an excellent fluorescent probe for the detection of reactive oxygen species (ROS) in living cells and tissues. This property makes it a valuable tool for studying the role of ROS in various physiological and pathological processes.

properties

IUPAC Name

ethyl 3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-(3-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S2/c1-2-27-16(22)10-14(11-5-3-6-12(9-11)21(23)24)20-29(25,26)15-8-4-7-13-17(15)19-28-18-13/h3-9,14,20H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFXZYLXISIBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate
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ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate
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ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate
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ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate
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ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate
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ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate

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